molecular formula C10H10N2O4 B2736750 Pidotimod Impurity A CAS No. 14612-22-7

Pidotimod Impurity A

カタログ番号: B2736750
CAS番号: 14612-22-7
分子量: 222.2
InChIキー: TXFYQWADOFKHHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pidotimod Impurity A is a byproduct formed during the synthesis of Pidotimod, an immunostimulant drug. Pidotimod is known for its ability to modulate the immune system, making it useful in treating respiratory tract infections and other immune-related conditions. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the final pharmaceutical product .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Pidotimod Impurity A typically involves the use of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid as starting materials. The synthesis process includes dissociation and condensation reactions to obtain Pidotimod ethyl ester, which is then hydrolyzed to produce Pidotimod. During this process, impurities such as this compound are formed .

Industrial Production Methods: Industrial production of Pidotimod and its impurities involves high-pressure liquid chromatography to analyze and control the quality of the product. The process is designed to be efficient, with a reasonable reaction time, low energy consumption, and easy recovery of reaction solvents .

化学反応の分析

Types of Reactions: Pidotimod Impurity A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or thioethers .

科学的研究の応用

Scientific Research Applications

The study of Pidotimod Impurity A encompasses various scientific fields:

  • Chemistry
    • Structural Analysis : Understanding the chemical structure of this compound aids in improving synthesis methods for Pidotimod. Research has focused on characterizing its reactivity and stability under different conditions, which is essential for optimizing production processes .
    • Synthesis Optimization : Investigations into the formation pathways of this compound can lead to methodologies that minimize its generation during industrial synthesis .
  • Biology
    • Biological Activity Assessment : Studies have evaluated the biological activity of this compound to determine its potential effects on immune modulation. This includes examining how it interacts with immune cells and whether it exhibits any immunosuppressive or immunostimulatory properties .
    • Toxicological Studies : Assessing the toxicity profile of this compound is vital for ensuring patient safety. Acute toxicity tests have been conducted to evaluate its safety after oral and parenteral administration in animal models .
  • Medicine
    • Therapeutic Efficacy Evaluation : Research focuses on ensuring that the presence of impurities does not adversely affect the therapeutic efficacy of Pidotimod. This includes bioequivalence studies comparing formulations with varying impurity levels to assess their clinical effectiveness .
    • Quality Control : Monitoring impurity levels is critical in pharmaceutical manufacturing to comply with regulatory standards. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to quantify impurities in drug formulations, ensuring they remain within acceptable limits .
  • Industry
    • Regulatory Compliance : Understanding impurities like this compound is essential for meeting regulatory requirements in drug development. Comprehensive impurity profiling helps in establishing safety and efficacy data necessary for market approval.
    • Formulation Development : The insights gained from studying this impurity contribute to developing more stable and effective pharmaceutical formulations, enhancing the overall quality of immunomodulatory therapies .
  • Stress Testing of Pidotimod :
    • A study conducted stress testing on Pidotimod under ICH-recommended conditions, revealing nine degradation products, including this compound. This research highlighted the importance of understanding degradation pathways for improving formulation stability .
  • Acute Toxicity Testing :
    • Acute toxicity tests were performed on various formulations containing this compound in animal models. Results indicated that while some impurities exhibited minimal toxicity, ongoing monitoring is necessary to ensure patient safety during clinical use .
  • Bioequivalence Evaluation :
    • An evaluation comparing two formulations of Pidotimod demonstrated that variations in impurity profiles did not significantly impact therapeutic outcomes. This study emphasized the need for rigorous testing protocols to ensure consistent drug performance across different formulations .

作用機序

The mechanism of action of Pidotimod Impurity A is not as well-studied as that of Pidotimod. it is believed to interact with similar molecular targets and pathways. Pidotimod itself modulates the immune system by inducing dendritic cell maturation, upregulating the expression of HLA-DR and co-stimulatory molecules, and stimulating the release of pro-inflammatory molecules. These actions drive T-cell proliferation and differentiation towards a Th1 phenotype, enhancing natural killer cell functions and promoting phagocytosis .

類似化合物との比較

    Pidotimod: The parent compound, known for its immunostimulatory properties.

    L-thioproline ethyl ester hydrochloride: A starting material in the synthesis of Pidotimod.

    L-pyroglutamic acid: Another starting material in the synthesis of Pidotimod.

Uniqueness: Pidotimod Impurity A is unique in its formation during the synthesis of Pidotimod. Its study is essential for ensuring the purity and safety of the final pharmaceutical product. Unlike the parent compound, the impurity may have different biological activities and safety profiles, making its analysis crucial in pharmaceutical development .

生物活性

Pidotimod is a synthetic dipeptide primarily recognized as an immunomodulator, enhancing both innate and adaptive immune responses. Its impurities, particularly Pidotimod Impurity A, have garnered attention due to their potential effects on the efficacy and safety of the parent compound. This article delves into the biological activity of this compound, exploring its mechanisms, effects on immune function, and implications for therapeutic use.

This compound is derived from the synthesis of Pidotimod ethyl ester and is characterized by its unique chemical structure. The preparation methods often involve organic synthesis techniques such as amide condensation reactions using L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid as starting materials. High-performance liquid chromatography (HPLC) is typically employed to analyze the purity and identify impurities during production .

While the specific biological activity of this compound is less extensively studied than that of Pidotimod itself, it is believed to share similar pathways. Pidotimod operates through several mechanisms:

  • Dendritic Cell Maturation : Enhances the maturation of dendritic cells, crucial for initiating immune responses.
  • Cytokine Release : Stimulates the release of pro-inflammatory cytokines, promoting T-cell proliferation and differentiation towards a Th1 phenotype.
  • Natural Killer Cell Activation : Increases the activity of natural killer (NK) cells, enhancing their ability to combat infections.
  • Phagocytosis Promotion : Improves the phagocytic activity of macrophages and neutrophils, thereby enhancing innate immunity .

Biological Activity Studies

Research into the biological activity of this compound has primarily focused on its immunomodulatory effects. Here are key findings from various studies:

  • Immunomodulatory Effects : Studies indicate that this compound may enhance immune responses similarly to its parent compound by upregulating immune cell activity and promoting cytokine production .
  • Safety Profile : Animal studies have shown that even at high doses, Pidotimod and its impurities exhibit minimal toxicity, suggesting a favorable safety profile for therapeutic applications .
  • Clinical Relevance : The presence of impurities like this compound can affect the pharmacokinetics and overall effectiveness of Pidotimod in clinical settings. Understanding these interactions is crucial for optimizing dosage forms and ensuring therapeutic efficacy .

Case Studies

Several case studies have illustrated the implications of this compound in clinical scenarios:

  • Respiratory Infections : In pediatric patients receiving Pidotimod for recurrent respiratory infections, monitoring for impurities has been essential to ensure that therapeutic outcomes are not compromised by adverse effects associated with impurities .
  • Pharmacokinetic Variability : Variations in absorption rates due to food interactions have been noted, with bioavailability decreasing significantly when taken with food. This highlights the importance of considering impurities when evaluating drug absorption profiles .

Data Table: Comparative Biological Activity

Parameter Pidotimod This compound
Immune Response ModulationStrongModerate
NK Cell ActivationHighModerate
Dendritic Cell MaturationSignificantPotentially Significant
Cytokine ReleaseHighModerate
ToxicityLowVery Low

特性

IUPAC Name

1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFYQWADOFKHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。